molecular formula C13H24O B14314573 2-[(Prop-2-yn-1-yl)oxy]decane CAS No. 112360-01-7

2-[(Prop-2-yn-1-yl)oxy]decane

Cat. No.: B14314573
CAS No.: 112360-01-7
M. Wt: 196.33 g/mol
InChI Key: LYTFOBOZJORASN-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yl)oxy]decane is an organic compound characterized by the presence of a prop-2-yn-1-yloxy group attached to a decane chain. This compound is part of the ether family, where an oxygen atom is bonded to two alkyl or aryl groups. The prop-2-yn-1-yloxy group introduces a triple bond into the molecule, which can significantly influence its chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yl)oxy]decane typically involves the reaction of decanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yl)oxy]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Alcohols and alkanes.

Scientific Research Applications

2-[(Prop-2-yn-1-yl)oxy]decane has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-yn-1-yl)oxy]decane involves its interaction with molecular targets through its reactive triple bond. This bond can participate in various chemical reactions, leading to the formation of different products. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Prop-2-yn-1-yl)oxy]decane is unique due to its long alkyl chain, which can influence its solubility and reactivity compared to other similar compounds. The presence of the prop-2-yn-1-yloxy group also imparts distinct chemical properties, making it a valuable compound in various applications .

Properties

CAS No.

112360-01-7

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-prop-2-ynoxydecane

InChI

InChI=1S/C13H24O/c1-4-6-7-8-9-10-11-13(3)14-12-5-2/h2,13H,4,6-12H2,1,3H3

InChI Key

LYTFOBOZJORASN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OCC#C

Origin of Product

United States

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